![molecular formula C17H17N5OS B2407464 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide CAS No. 874783-06-9](/img/structure/B2407464.png)
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are extensively observed in nature and metabolic systems which are vital for living creatures .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves condensing the methyl benzoate and methyl salicylate with various substituents . Their structures are usually established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is usually established using 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been synthesized by reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .科学的研究の応用
Antitumor Activity
A study on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including derivatives similar to the specified compound, showed significant in vitro antitumor activity against L1210, CHO, and HL60 cell lines. These compounds' structures were confirmed by elemental analysis and spectral data, and their antitumor efficacy was evaluated through IC50 values obtained via the methylthiazole trazolium (MTT) assay (Guo-qiang Hu et al., 2008).
Antimicrobial Activities
Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to "2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide," highlighted significant antibacterial activity against gram-positive and gram-negative bacteria, and antifungal activity against fungi. These compounds' potential as antimicrobial agents was established through their synthesis, characterization, and evaluation using the cup plate technique (S. Hussain et al., 2008).
Anticancer Evaluation
A series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, potentially including derivatives of the specified compound, were synthesized and assessed for their anticancer activities. These compounds were evaluated against 59 cancer cell lines by the National Cancer Institute. One derivative exhibited high activity against specific CNS cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Volodymyr Zyabrev et al., 2022).
Antibacterial and Antifungal Agents
Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and showed promising antibacterial potency in preliminary screenings. These compounds were identified as potential candidates for further exploration as antibacterial and antifungal agents due to their significant activities against tested strains (Xian-Long Wang et al., 2010).
Synthesis and Evaluation of Antimicrobial Agents
A study focusing on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, including Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides, revealed that several compounds exhibited significant biological activity. These findings suggest a potential route for developing new antimicrobial agents (Yatin J. Mange et al., 2013).
作用機序
将来の方向性
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
特性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1-10H,11-12,18H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZIDSMWHRVSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)
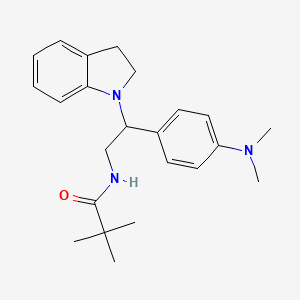

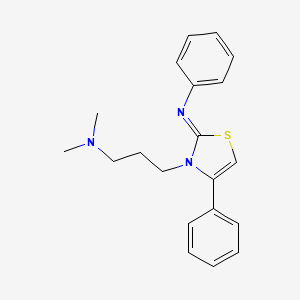
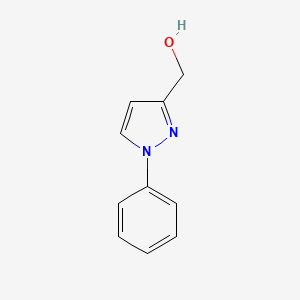
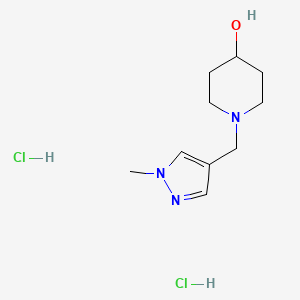
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
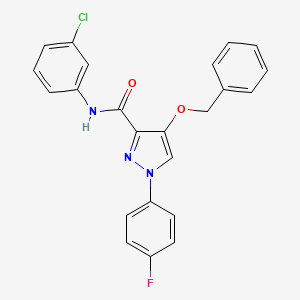
![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)
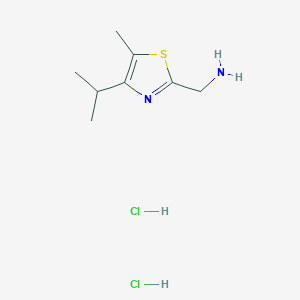
![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)

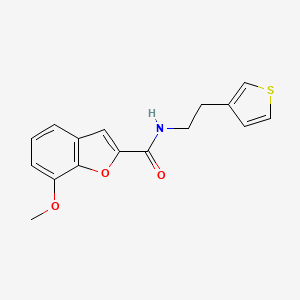
![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)